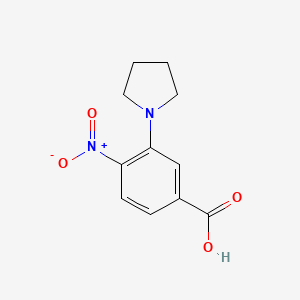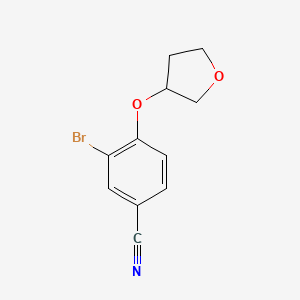
N-Cyclopropyl-3-hydroxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-3-hydroxy-2-methylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, featuring a cyclopropyl group attached to the nitrogen atom, a hydroxyl group at the third position, and a methyl group at the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-hydroxy-2-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxy-2-methylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
N-Cyclopropyl-3-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-methylbenzamide.
Reduction: Formation of N-cyclopropyl-3-hydroxy-2-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-Cyclopropyl-3-hydroxy-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Cyclopropyl-3-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Methylbenzamide: Lacks the cyclopropyl and hydroxyl groups, making it less versatile in chemical reactions.
N-Cyclopropylbenzamide: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding.
3-Hydroxy-2-methylbenzamide: Lacks the cyclopropyl group, affecting its binding properties and reactivity.
Uniqueness
N-Cyclopropyl-3-hydroxy-2-methylbenzamide is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-cyclopropyl-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9(3-2-4-10(7)13)11(14)12-8-5-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPZLIKANYXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














